2-(Azetidin-3-yl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,13) |
InChI Key |
BLRGPGDJGRUZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Synthesis of 2 Azetidin 3 Yl Nicotinic Acid and Its Precursors
Established Synthetic Pathways for Azetidine (B1206935) Ring Systems
Azetidines are a valuable class of four-membered nitrogen-containing heterocycles, whose considerable ring strain makes them both a synthetic challenge and a source of unique reactivity. rsc.orgnih.gov Their synthesis has seen significant advancements, moving beyond classical methods to more sophisticated and efficient strategies. rsc.org
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent a powerful and direct approach to forming the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com
One of the most prominent methods is the [2+2] cycloaddition . A notable example is the visible-light-mediated intermolecular [2+2] photocycloaddition between cyclic oximes (specifically 2-isoxazoline-3-carboxylates) and alkenes. rsc.orgspringernature.com This reaction, which can be considered an aza-Paternò–Büchi reaction, utilizes an Iridium(III) photocatalyst to activate the oxime precursor via triplet energy transfer, leading to the formation of highly functionalized azetidines. rsc.org
Another cornerstone of azetidine synthesis is the ketene-imine cycloaddition , famously known as the Staudinger synthesis. mdpi.com This reaction typically involves the in situ generation of a ketene (B1206846) from an acyl chloride, which then reacts with an imine. The process is believed to proceed through a zwitterionic intermediate that undergoes a four-electron conrotatory electrocyclization to yield the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com These β-lactams are versatile intermediates that can be reduced to the corresponding azetidines. acs.org
| Cycloaddition Method | Reactants | Key Features |
| Visible-Light Mediated [2+2] Photocycloaddition | Cyclic Oximes (e.g., 2-isoxazoline-3-carboxylates) + Alkenes | Utilizes an Iridium(III) photocatalyst; proceeds via triplet energy transfer; forms highly functionalized azetidines. rsc.orgspringernature.com |
| Ketene-Imine Cycloaddition (Staudinger Synthesis) | Ketenes (often from acyl chlorides) + Imines | A general method for synthesizing azetidin-2-ones (β-lactams), which are precursors to azetidines. mdpi.comacs.org |
| [3+1] Cycloaddition | Donor-Acceptor Aziridines + Isocyanides | Employs a chiral N,N′-dioxide/Mg(II) complex as a catalyst to produce enantioenriched exo-imido azetidines. acs.org |
Ring Expansion and Contraction Methodologies for Azetidine Formation
Alternative strategies to direct cyclization involve the structural modification of existing ring systems. These methods manipulate ring strain to either contract a larger ring or expand a smaller one.
Ring Contraction provides an effective route to azetidines from more readily available five-membered rings. A key example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these precursors undergo a reaction sequence proposed to involve nucleophilic addition to the amide carbonyl, N–C(O) cleavage, and subsequent intramolecular SN2 cyclization, resulting in α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org
Conversely, Ring Expansion offers a pathway from three-membered aziridine (B145994) rings. A biocatalytic one-carbon ring expansion has been developed using engineered cytochrome P450 enzymes as 'carbene transferases'. nih.gov This method facilitates a highly enantioselective mdpi.comspringernature.com-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of an aziridine with a diazo compound, to yield the corresponding azetidine. nih.gov This enzymatic approach overcomes the competing cheletropic extrusion of olefins, demonstrating high stereocontrol. nih.gov
| Methodology | Starting Material | Key Reagents/Catalysts | Product |
| Ring Contraction | α-bromo N-sulfonylpyrrolidinones | Potassium Carbonate, Nucleophiles (alcohols, phenols) | α-carbonylated N-sulfonylazetidines rsc.orgorganic-chemistry.org |
| Ring Expansion | Aziridines | Engineered Cytochrome P450, Diazo compound | Chiral Azetidines nih.gov |
Asymmetric Synthesis of Chiral Azetidine Intermediates
The synthesis of specific, optically active stereoisomers is crucial for many applications. Asymmetric synthesis of azetidines can be achieved by inducing chirality using various methods. youtube.com
One effective strategy involves the use of chiral auxiliaries . The Ellman tert-butanesulfinamide auxiliary, for instance, can be combined with achiral starting materials to achieve excellent diastereocontrol. acs.org This approach allows for the scalable production of chiral C2-substituted monocyclic azetidines, with either stereochemistry being accessible by choosing the corresponding (R)- or (S)-sulfinamide. The auxiliary acts as a protecting group that can be easily removed after the cyclization is complete. acs.org
Catalyst-controlled reactions provide another powerful tool for asymmetric synthesis. An enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides has been realized using a chiral N,N′-dioxide/Mg(II) complex as the catalyst. acs.org This method provides a direct route to optically enriched azetidines with high yields and enantioselectivity. Similarly, copper(I)-catalyzed asymmetric cascade reactions have been developed to access densely functionalized chiral spiro[azetidine-3,3′-indoline]-2,2′-diones. nih.gov
| Asymmetric Strategy | Description | Example |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of (R)- or (S)-tert-butanesulfinamide to direct the cyclization, followed by removal of the auxiliary. acs.org |
| Chiral Catalysts | A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.com | A chiral N,N′-dioxide/Mg(II) complex used in the [3+1] cycloaddition of aziridines and isocyanides. acs.org |
| Chiral Substrates | The starting material itself is chiral, often derived from a natural "chiral pool." | Diastereospecific synthesis from enantiomerically pure 1,3-amino alcohols containing three chiral centers. acs.org |
Synthesis of Nicotinic Acid Derivatives Relevant to the Compound
Nicotinic acid (3-pyridinecarboxylic acid) and its derivatives are fundamental building blocks in chemistry and biology. wikipedia.orgnih.gov Synthesizing the specific precursor needed for 2-(Azetidin-3-yl)nicotinic acid requires methods for functionalizing the pyridine (B92270) ring, followed by the introduction of the carboxylic acid group.
Functionalization of the Pyridine Ring
Modifying the pyridine ring at specific positions is key to building the target structure. The presence of the nitrogen atom influences the ring's reactivity, making direct functionalization a nuanced task. nih.gov
A variety of methods have been developed to introduce substituents. One novel approach involves the reassembly and functionalization of N-CF₃ pyridinium (B92312) salts . This cascade reaction is initiated by hydrolytic ring-opening, followed by a series of steps including defluorination and nucleophilic substitution, providing an efficient method for constructing 2-functionalized nicotinaldehydes, which are precursors to nicotinic acids. rsc.org
More traditional methods include the oxidation of substituted pyridines . For instance, 2-methylpyridine (B31789) (2-picoline) can be oxidized to picolinic acid (2-pyridinecarboxylic acid) using strong oxidizing agents like potassium permanganate. wikipedia.org This highlights how an existing alkyl group can be transformed. Industrially, nicotinic acid itself is often produced from the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine (B142974). nih.govresearchgate.net
| Functionalization Approach | Description | Reactants/Precursors |
| Reassembly of Pyridinium Salts | A cascade reaction opens and then re-closes the pyridine ring, incorporating a new functional group at the 2-position. | N-CF₃ pyridinium salts, Various O/N/S nucleophiles rsc.org |
| Oxidation of Alkylpyridines | An alkyl group on the pyridine ring is oxidized to a carboxylic acid. | 2-Picoline, 3-Picoline, 5-ethyl-2-methylpyridine wikipedia.orgnih.gov |
| Cross-Coupling Reactions | Suzuki-Miyaura type cross-couplings can be used to form C-C bonds, for example, by coupling 3-iodoazetidine (B8093280) with aryl organoborons. | Halogenated pyridines, Organoboron compounds organic-chemistry.org |
Introduction of Carboxylic Acid Functionality
The carboxylic acid group is a defining feature of nicotinic acid. Several reliable methods exist for its introduction onto a pyridine ring.
The most common industrial method is the oxidation of an alkyl side chain . The ammoxidation of 2-picoline produces the corresponding nitrile, which is then hydrolyzed to yield picolinic acid. wikipedia.org Similarly, the industrial synthesis of nicotinic acid relies on the oxidation of 3-picoline or 5-ethyl-2-methylpyridine, often using nitric acid at high temperatures and pressures. nih.gov
Another route is through the hydrolysis of a nitrile group . The nitrile can be introduced onto the pyridine ring through various means, including Sandmeyer-type reactions or nucleophilic substitution, and then converted to a carboxylic acid under acidic or basic conditions.
Finally, the decarboxylation of a pyridinedicarboxylic acid can yield a monocarboxylic acid, although this is less common for primary synthesis. Conversely, direct carboxylation of the pyridine ring is challenging but can sometimes be achieved under specific conditions. The heterosynthon preference between the carboxylic acid group and the pyridine nitrogen is a significant factor in the crystal packing and properties of these molecules. rsc.org
| Method | Description | Common Precursor |
| Oxidation of Alkyl Group | An existing methyl or ethyl group on the pyridine ring is oxidized to a carboxylic acid. | 3-Methylpyridine (3-Picoline) nih.gov |
| Hydrolysis of Nitrile | A cyanopyridine is hydrolyzed to the corresponding carboxylic acid. | 2-Cyanopyridine, 3-Cyanopyridine wikipedia.org |
| Decarboxylation | A dicarboxylic acid derivative of pyridine is heated, often with a catalyst like copper, to remove one CO₂ group. | Nicotinic Acid (to produce Pyridine) youtube.com |
Direct and Indirect Synthetic Routes to this compound
The creation of the this compound scaffold hinges on the formation of the carbon-carbon or carbon-nitrogen bond between the two heterocyclic rings. Direct routes aim to form this bond in a single, efficient step, typically using transition-metal-catalyzed cross-coupling reactions.
The principal challenge in synthesizing this compound is the formation of the bond between the C3 position of the azetidine ring and the C2 position of the pyridine ring. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org For this specific target, the synthesis could involve the reaction of a 3-azetidinylzinc halide with a 2-halonicotinic acid derivative. wikipedia.orgorgsyn.orgorgsyn.org Organozinc reagents are often preferred for their high reactivity and functional group tolerance. orgsyn.org Researchers have developed solid, moderately air-stable 2-pyridylzinc reagents, which highlights the practicality and reliability of this approach for creating bonds to pyridine rings. nih.govresearchgate.net
Suzuki Coupling : The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is another powerful tool. nih.gov A plausible route would involve coupling an N-protected 3-azetidinylboronic acid or ester with a protected 2-halonicotinic acid in the presence of a palladium catalyst.
Buchwald-Hartwig Amination : While the target molecule has a C-C linkage, related structures with a C-N linkage can be formed via Buchwald-Hartwig amination. wikipedia.orgyoutube.com This reaction couples an amine with an aryl halide. For instance, 3-aminoazetidine could be coupled with a 2-halonicotinic acid to produce 2-(azetidin-3-ylamino)nicotinic acid, an isomer of the target compound. chemspider.comnih.govnih.gov This highlights the versatility of palladium catalysis in accessing a range of related structures.
Due to the presence of multiple reactive sites—the secondary amine of the azetidine ring and the carboxylic acid of the nicotinic acid—a multi-step synthesis involving protecting groups is essential. researchgate.net
A general synthetic sequence would proceed as follows:
Preparation of Precursors : An N-protected azetidine derivative, such as N-Boc-azetidin-3-one, serves as a common starting material for the azetidine fragment. researchgate.netacs.org The nicotinic acid portion is typically a 2-halo derivative, such as methyl 2-chloronicotinate, where the carboxylic acid is protected as an ester.
Coupling Reaction : The protected azetidine precursor is converted into a suitable coupling partner (e.g., an organozinc or organoboron reagent) and is then reacted with the protected 2-halonicotinate via a palladium-catalyzed cross-coupling reaction.
Deprotection : In the final step, the protecting groups are removed. The Boc group on the azetidine nitrogen is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed to the carboxylic acid, often using a base like lithium hydroxide, to yield the final product. mdpi.com
The choice of protecting group is critical for the success of the synthesis, preventing unwanted side reactions and allowing for sequential, controlled transformations.
| Functional Group | Protecting Group | Common Reagent for Protection | Common Reagent for Deprotection |
| Azetidine Nitrogen (Amine) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA) or HCl |
| Azetidine Nitrogen (Amine) | Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| Nicotinic Acid (Carboxylic Acid) | Methyl or Ethyl Ester | Methanol or Ethanol with acid catalyst | Base Hydrolysis (e.g., LiOH, NaOH) |
| Nicotinic Acid (Carboxylic Acid) | Benzyl Ester | Benzyl alcohol | Hydrogenolysis (H₂, Pd/C) |
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the use of protecting groups is the primary strategy to achieve chemoselectivity. By protecting the azetidine N-H and the carboxylic acid -OH, the cross-coupling reaction is directed to occur only between the desired carbon centers of the two rings.
Regioselectivity is the control of the position of bond formation. This is particularly important when using substituted pyridine precursors. For example, in a Negishi coupling using a dihalopyridine, the reaction often occurs selectively at the more reactive halogen position. It has been shown that 2-halopyridines are generally more reactive in Negishi couplings than 3-halopyridines, allowing for selective coupling at the C2 position even if other halogens are present on the ring. orgsyn.orgorgsyn.org This predictable reactivity is crucial for ensuring the azetidine moiety is introduced at the correct C2 position of the nicotinic acid core.
Derivatization from this compound Core Structure
Once synthesized, the this compound core can be further modified at its reactive functional groups to create a library of related compounds for structure-activity relationship (SAR) studies.
The carboxylic acid group is a prime handle for derivatization.
Esterification : The carboxylic acid can be readily converted to a variety of esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol.
Amidation : A wide range of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate the carboxylic acid for nucleophilic attack by the amine.
The pyridine ring offers several positions for modification, which can significantly alter the electronic and steric properties of the molecule. Such modifications are a key strategy in medicinal chemistry to fine-tune the affinity and selectivity of ligands for their biological targets. nih.gov Substitutions can be introduced either by using an already substituted 2-halonicotinic acid precursor in the initial synthesis or by direct functionalization of the this compound product, although the latter can be more challenging due to the directing effects of the existing substituents. Common modifications include the introduction of halogens, alkyl groups, alkoxy groups, or nitro groups, which can in turn serve as handles for further synthetic transformations.
Functionalization of the Azetidine Ring System
Once the core structure of this compound is assembled, the azetidine ring itself offers opportunities for further chemical modification, primarily at the nitrogen atom. The secondary amine of the azetidine is a nucleophilic center that can readily undergo various chemical transformations to generate a library of analogs. Such late-stage functionalization is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Key functionalization reactions for the azetidine nitrogen include:
N-Alkylation: The introduction of alkyl groups to the azetidine nitrogen can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. This modification can influence the compound's basicity, lipophilicity, and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties. nih.gov
N-Acylation: Amide bond formation via the reaction of the azetidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is a common and versatile functionalization strategy. The resulting amides introduce a wide range of substituents and can act as hydrogen bond acceptors.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives. The sulfonamide group is a stable, non-basic moiety that can act as a hydrogen bond donor and acceptor, significantly altering the electronic properties of the azetidine nitrogen.
N-Arylation: Although more challenging, direct N-arylation of the azetidine ring can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
These functionalization strategies allow for the systematic exploration of the chemical space around the azetidine moiety. The choice of reactants for these transformations enables the fine-tuning of the molecule's properties.
Below is a table of potential functionalized derivatives of this compound.
| Derivative Name | Functionalization Type | R-Group on Azetidine Nitrogen |
| 2-(1-Methylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₃ |
| 2-(1-Ethylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₂CH₃ |
| 2-(1-Benzylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₂Ph |
| 2-(1-Acetylazetidin-3-yl)nicotinic acid | N-Acylation | -C(O)CH₃ |
| 2-(1-Benzoylazetidin-3-yl)nicotinic acid | N-Acylation | -C(O)Ph |
| 2-(1-(Methylsulfonyl)azetidin-3-yl)nicotinic acid | N-Sulfonylation | -S(O)₂CH₃ |
| 2-(1-(Phenylsulfonyl)azetidin-3-yl)nicotinic acid | N-Sulfonylation | -S(O)₂Ph |
Synthesis of Analogs with Varied Linker Chemistries
The direct carbon-carbon bond between the azetidine ring and the pyridine ring in this compound defines the core scaffold. Altering this linker is a powerful strategy for creating structurally distinct analogs, which may exhibit different biological activities or properties. The synthesis of such analogs requires different strategic approaches compared to the parent compound, as the linker needs to be constructed intentionally.
Amide Linker: An analog featuring an amide linker, such as N-(Azetidin-3-yl)nicotinamide, would involve forming an amide bond between the azetidine and nicotinic acid moieties. A potential synthetic route would start with a protected 3-aminoazetidine derivative and nicotinic acid. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would facilitate the amide bond formation, followed by deprotection of the azetidine nitrogen.
Ether Linker: To create an analog with an ether linkage, for example, 3-((Azetidin-3-yl)oxy)nicotinic acid, a Williamson ether synthesis could be employed. This would typically involve reacting a protected 3-hydroxyazetidine with a suitably activated nicotinic acid derivative bearing a leaving group (e.g., a halogen) at the 2-position, in the presence of a base.
Methylene (B1212753) Linker: Introducing a methylene bridge to create an analog like 2-((Azetidin-3-yl)methyl)nicotinic acid would require a different synthetic disconnection. One approach could involve the coupling of a metalated pyridine species with a protected 3-(halomethyl)azetidine derivative. Alternatively, a Wittig-type reaction on a protected azetidin-3-one (B1332698) followed by reduction could be envisioned to build the carbon framework.
The table below outlines some hypothetical analogs with varied linker chemistries.
| Analog Name | Linker Type | Linker Structure |
| N-(Azetidin-3-yl)nicotinamide | Amide | -C(O)NH- |
| 3-((Azetidin-3-yl)oxy)nicotinic acid | Ether | -O- |
| 2-((Azetidin-3-yl)methyl)nicotinic acid | Methylene | -CH₂- |
| 2-(2-(Azetidin-3-yl)ethyl)nicotinic acid | Ethylene | -CH₂CH₂- |
These synthetic strategies highlight the modularity inherent in modern organic synthesis, allowing for the creation of diverse molecular architectures based on the azetidine and nicotinic acid scaffolds. Each new linker introduces distinct conformational constraints and electronic properties, enabling a thorough investigation of the requirements for biological activity.
Analysis of "this compound" Reveals Data Scarcity in Public Domain
A comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature, preventing a detailed structural analysis as requested.
Despite extensive searches for experimental data, including high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography studies specific to this compound, no dedicated research findings or detailed characterizations for this particular molecule could be located. The inquiry sought to build a detailed article structured around advanced spectroscopic and crystallographic analysis, but the foundational data necessary for such a report is not present in accessible scientific databases and publications.
While detailed spectroscopic and crystallographic information is readily available for the parent compounds, nicotinic acid (also known as vitamin B3) hmdb.cahmdb.canih.govnanomegas.com and various other derivatives of both nicotinic acid researchgate.netresearchgate.netnih.gov and azetidine nih.govnih.govresearchgate.net, this information cannot be directly extrapolated to provide a scientifically accurate account for the specific structure of this compound.
The requested article outline included sections on:
1H, 13C, and 19F NMR Data Analysis: While standard NMR data for nicotinic acid is well-documented hmdb.cahmdb.castackexchange.com, and studies on other fluorinated nicotinic acid derivatives exist nih.gov, no such spectra have been published for this compound.
2D NMR Techniques: Analysis of connectivity and stereochemistry through 2D NMR would require specific experimental data for the target compound, which is unavailable.
Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis are absent from the literature for this compound.
X-ray Crystallography: There are no published crystal structures for this compound, making it impossible to analyze the solid-state conformation of its azetidine and pyridine rings or its intermolecular interactions. researchgate.net
The absence of a specific CAS (Chemical Abstracts Service) number for this compound in major chemical databases further suggests that the compound may be novel, has not been synthesized, or its synthesis and characterization have not been disclosed in the public domain. Chemical suppliers list related but structurally distinct compounds, such as "azetidin-3-yl nicotinate," which is an ester, not the C-C linked compound of interest. bldpharm.com
Consequently, the generation of a scientifically accurate article with the required data tables and detailed research findings for this compound is not feasible at this time.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopic methods are essential for characterizing the three-dimensional arrangement of atoms in chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance, providing unique information about its stereochemistry.
Optical rotation is a fundamental chiroptical property used to characterize chiral compounds. It measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the cell.
For the enantiomers of a chiral compound, the specific rotation values are equal in magnitude but opposite in sign. This property allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.
Rationale for Research on 2 Azetidin 3 Yl Nicotinic Acid
Synergistic Pharmacological Implications of Combined Azetidine and Nicotinic Acid Frameworks
The unique architecture of this compound, which marries a strained four-membered azetidine ring with the well-known nicotinic acid scaffold, presents a compelling case for synergistic pharmacological effects. The azetidine ring, a saturated nitrogen-containing heterocycle, is increasingly recognized as a valuable component in medicinal chemistry. acs.org Its rigid, three-dimensional structure can impart favorable properties to a molecule, including improved metabolic stability, enhanced binding affinity to protein targets, and altered solubility profiles. The incorporation of an azetidine moiety can introduce a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. acs.orgnih.gov
On the other hand, the nicotinic acid (niacin or vitamin B3) framework is a fundamental building block in biochemistry and pharmacology. biomol.comnih.gov It is a precursor to the essential coenzymes NAD and NADP and exhibits a range of biological activities, including lipid-lowering effects and vasodilation. nih.gov Derivatives of nicotinic acid have been explored for their potential in treating various conditions, including inflammation. nih.gov
The combination of these two pharmacophores in this compound suggests several potential synergistic advantages. The azetidine group can act as a bioisosteric replacement for other cyclic amines, potentially leading to novel interactions with biological targets. Its presence can also influence the electronic properties and reactivity of the nicotinic acid portion. For instance, the azetidine substituent may modulate the pKa of the carboxylic acid, thereby affecting its ionization state and ability to participate in hydrogen bonding or salt bridge formation with a receptor.
Table 1: Potential Pharmacological Contributions of Individual Moieties
| Moiety | Potential Pharmacological Contribution | Key Properties |
|---|---|---|
| Azetidine | Improved metabolic stability, enhanced binding affinity, conformational rigidity | Strained four-membered ring, three-dimensional structure |
| Nicotinic Acid | Bioactivity (e.g., anti-inflammatory), essential metabolic precursor | Planar aromatic ring, carboxylic acid functionality |
Addressing Unmet Research Gaps in Heterocyclic Chemistry and Chemical Biology
The study of this compound and its derivatives directly addresses several unmet research needs in the fields of heterocyclic chemistry and chemical biology.
From a synthetic standpoint, the construction of molecules containing strained ring systems like azetidine presents ongoing challenges. acs.org Developing efficient and stereoselective synthetic routes to compounds such as this compound is a significant endeavor that can expand the toolkit of synthetic organic chemists. The synthesis of related azetidine derivatives often involves multi-step sequences, and the development of more streamlined approaches is an active area of research. mdpi.comrsc.org
In the realm of chemical biology, this compound serves as a valuable probe for exploring the structure-activity relationships of nicotinic acid derivatives. By systematically modifying the azetidine ring and its substituents, researchers can gain a deeper understanding of the molecular determinants of binding and activity at various biological targets. This knowledge is crucial for the rational design of next-generation therapeutic agents with improved efficacy and selectivity.
Moreover, the exploration of hybrid molecules like this compound contributes to the broader understanding of how combining different pharmacophores can lead to emergent properties. This approach, often referred to as molecular hybridization, is a powerful strategy for drug discovery. The investigation of this particular compound could reveal novel biological activities that are not apparent from studying the individual azetidine and nicotinic acid components in isolation.
The current body of literature highlights a significant number of studies on various substituted azetidines and nicotinic acid derivatives, underscoring the general interest in these scaffolds. nih.govnih.govresearchgate.net However, a specific focus on the direct linkage of the azetidin-3-yl group to the 2-position of nicotinic acid remains a relatively underexplored area, representing a clear research gap and an opportunity for new discoveries.
Table 2: Research Opportunities with this compound
| Research Area | Specific Unmet Need | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of efficient and stereoselective synthetic routes. | Expansion of synthetic methodologies for strained heterocycles. |
| Medicinal Chemistry | Elucidation of structure-activity relationships for novel nicotinic acid derivatives. | Rational design of more potent and selective therapeutic agents. |
| Chemical Biology | Investigation of emergent biological properties from pharmacophore hybridization. | Discovery of novel biological functions and therapeutic applications. |
Computational Chemistry and in Silico Molecular Modeling of 2 Azetidin 3 Yl Nicotinic Acid and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These methods allow for a detailed examination of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of various heterocyclic compounds, including nicotinic acid derivatives. epstem.netresearchgate.netepstem.net For 2-(Azetidin-3-yl)nicotinic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be performed to optimize the molecular geometry and determine key electronic parameters. epstem.net
These calculations can reveal important information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies lower reactivity. epstem.net
Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.netepstem.net These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index can quantify the molecule's ability to accept electrons, a key aspect in many biological interactions.
Table 1: Calculated Ground State Properties of this compound (Illustrative)
| Parameter | Value |
| Total Energy (Hartree) | -685.123 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 3.45 |
| Ionization Potential (eV) | 6.54 |
| Electron Affinity (eV) | 1.23 |
| Global Hardness (η) | 2.655 |
| Global Softness (S) | 0.377 |
| Electrophilicity Index (ω) | 1.89 |
Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.
Quantum chemical calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of the molecule. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and the N-H bending of the azetidine (B1206935) ring.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental NMR data, can help in the complete assignment of the NMR spectrum and confirm the connectivity of atoms within the molecule.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand its dynamic behavior.
The flexibility of the azetidine ring and the rotational freedom of the bond connecting it to the nicotinic acid moiety allow this compound to adopt multiple conformations. Molecular mechanics methods, which use classical force fields, are efficient for exploring the conformational space of the molecule. By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, a potential energy surface can be generated, revealing the low-energy conformers.
These studies can be performed for both the gas phase and in solution. In solution, the effect of the solvent can be included using implicit or explicit solvent models. The preferred conformations in different environments can vary due to interactions with the solvent molecules. Identifying these preferred conformations is crucial as they are likely the ones that interact with biological targets.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to investigate the dynamics of the azetidine ring puckering and the rotation of the side chain.
The four-membered azetidine ring is not planar and can undergo a ring-puckering motion. MD simulations can reveal the energy barriers associated with this ring inversion and the preferred puckered conformations. Similarly, the rotation around the C-C bond connecting the azetidine and pyridine (B92270) rings can be studied to understand the flexibility of the side chain and the relative orientation of the two ring systems. These dynamic properties are important for the molecule's ability to adapt its shape to fit into a binding site.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its analogs, molecular docking studies are essential to understand their interactions with potential biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govnih.gov
Docking simulations can identify the key amino acid residues in the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in the binding site, while the pyridine and azetidine rings could engage in hydrophobic and aromatic stacking interactions.
By comparing the docking scores and binding modes of a series of analogs, it is possible to establish a structure-activity relationship (SAR). This information is invaluable for designing new analogs with improved affinity and selectivity for a specific biological target. For instance, docking studies on analogs with different substituents on the pyridine or azetidine ring can reveal which modifications are likely to enhance binding. nih.gov
Table 2: Illustrative Molecular Docking Results of this compound with a Nicotinic Acetylcholine Receptor Subtype
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TyrA93, TrpB149, TyrC190, CysC192, CysC193 |
| Hydrogen Bonds | -COOH with TyrA93; Azetidine-NH with TrpB149 |
| Hydrophobic Interactions | Pyridine ring with TrpB149, TyrC190 |
Note: The values and residues in this table are for illustrative purposes and represent typical outputs from a molecular docking study.
Ligand-Target Binding Mode Prediction for Receptor Interactions (e.g., nAChRs, enzymes)
Predicting the binding mode of a ligand like this compound within a receptor is fundamental to understanding its pharmacological activity. Molecular docking is a primary computational technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For nAChRs, which are complex pentameric ligand-gated ion channels, docking studies are often performed on homology models of specific subtypes (e.g., α4β2, α7) or on the crystal structures of related acetylcholine-binding proteins (AChBP). nih.govresearchgate.netuchile.cl
The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for various conformations. nih.gov For nicotinic acid derivatives and azetidine-containing compounds, key interactions often involve:
Cation-π interactions: The positively charged nitrogen of the azetidine ring can interact favorably with the electron-rich aromatic side chains of tryptophan or tyrosine residues, which are commonly found in the nAChR binding pocket. uchile.cl
Hydrogen bonding: The carboxylic acid of the nicotinic acid moiety and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors or donors with polar residues in the binding site. h-its.org
Hydrophobic interactions: The pyridine and azetidine rings can engage in van der Waals interactions with nonpolar residues, contributing to binding affinity.
For example, studies on similar nicotinic ligands have shown that acetylcholine fits tightly into the agonist binding site at the α4β2 interface of the nAChR. nih.gov The binding site coincides with that of AChBP and is consistent with data from photo-affinity labeling and mutagenesis studies. nih.gov The analysis of these predicted binding poses helps to explain the subtype selectivity and functional activity (agonist vs. antagonist) of different analogs. uchile.cl
Scoring Functions for Binding Affinity Estimation
Once docking generates potential binding poses, scoring functions are used to estimate the binding affinity and rank the different conformations. researchgate.net These functions calculate a score that approximates the free energy of binding. nih.gov A lower score typically indicates a more favorable binding interaction. Scoring functions are essential for virtual screening, where large libraries of compounds are computationally docked and ranked to identify potential hits. frontiersin.org
There are several classes of scoring functions, each with different principles and levels of complexity: researchgate.netfrontiersin.org
Empirical Scoring Functions: These functions are based on a weighted sum of terms that represent different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and loss of entropy upon binding. h-its.orgresearchgate.net The weights are determined by fitting the function to experimental binding data of a training set of protein-ligand complexes. h-its.org
Knowledge-Based Scoring Functions: These derive statistical potentials from known protein-ligand complex structures. They are based on the frequency of atom-pair contacts at different distances, converting these distributions into potentials of mean force. h-its.org
Force-Field-Based Scoring Functions: These functions calculate the binding energy using terms from molecular mechanics force fields, primarily accounting for van der Waals and electrostatic interactions.
Machine-Learning Scoring Functions: More recently, machine learning and deep learning models have been trained on large datasets of protein-ligand complexes to predict binding affinity with higher accuracy. nih.govfrontiersin.orgnih.gov These models can capture complex, non-linear relationships between structural features and affinity. frontiersin.org
The choice of scoring function can significantly impact the outcome of a virtual screening or docking study, and often a consensus approach using multiple scoring functions is employed to improve the reliability of predictions. h-its.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are crucial for optimizing lead compounds and predicting the activity of newly designed analogs. researchgate.net
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of a QSAR model for a series of analogs, such as derivatives of this compound, involves several key steps. nih.gov First, a dataset of compounds with experimentally measured biological activity (e.g., binding affinity Ki values) is compiled. researchgate.net Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. researchgate.net
These descriptors quantify various aspects of the molecular structure:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Relate to the distribution of electrons, such as partial charges and dipole moments.
Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).
Steric descriptors: Describe the size and shape of the molecule (e.g., molecular volume). researchgate.net
Once the descriptors are calculated, a mathematical model is built using statistical methods to correlate the descriptors with the biological activity. nih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netacs.org For example, a QSAR study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of a lipophilicity parameter (π) and a steric parameter (MOL VOL) could account for the binding affinity at nAChRs. researchgate.net
Statistical Validation of QSAR/QSPR Models
A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, stable, and has predictive power for new compounds. nih.gov Validation is typically performed using both internal and external methods. researchgate.net
Internal Validation: This method assesses the stability and robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. shd-pub.org.rs In LOO, a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A high q² value (e.g., > 0.5) is generally considered indicative of a robust model. shd-pub.org.rs
External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. acs.org The model is then used to predict the activity of the test set compounds. The predictive ability is evaluated using statistical metrics such as the predictive r² (r²_pred). shd-pub.org.rs A high value (e.g., > 0.6) suggests that the model can accurately predict the activity of new, untested compounds. shd-pub.org.rs
Other statistical parameters used for validation include the coefficient of determination (r²), root mean square error (RMSE), and F-test values. acs.orgresearchgate.net It is crucial to use multiple validation metrics to gain confidence in a QSAR model's reliability. nih.gov
Homology Modeling of Relevant Receptor Targets for Ligand Interaction Studies
While high-resolution experimental structures from X-ray crystallography or cryo-electron microscopy are ideal for structure-based drug design, they are not always available for every receptor of interest, such as specific nAChR subtypes. nih.govnih.gov In such cases, homology modeling (or comparative modeling) can be used to build a three-dimensional model of the target protein. nih.gov
Construction and Refinement of Protein Models
The construction of a homology model is a multi-step process that relies on the availability of an experimentally determined structure of a homologous protein, known as the template. nih.govnih.gov
Template Selection and Sequence Alignment: The process begins by identifying one or more suitable template structures in the Protein Data Bank (PDB) based on sequence similarity to the target protein. nih.gov The amino acid sequence of the target is then aligned with the sequence of the template. The quality of this alignment is critical for the accuracy of the final model. tandfonline.com
Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions and deletions (loops). pnas.org
For nAChRs, homology models have been successfully built using templates like the Torpedo muscle-type AChR or the soluble AChBP. nih.govtandfonline.comnih.gov These models have been instrumental in performing docking studies to understand ligand-receptor interactions and guide the design of subtype-selective ligands. nih.govuchile.cl
Validation of Homology Models for Ligand Docking
The accuracy of in silico ligand docking studies is fundamentally dependent on the quality of the three-dimensional protein structure used. In the absence of experimentally determined structures for many nicotinic acetylcholine receptor (nAChR) subtypes, homology modeling has become an indispensable tool. pnas.orgnih.gov However, before a homology model can be reliably used for predicting the binding of ligands such as this compound and its analogs, it must undergo rigorous validation to ensure its stereochemical quality, structural stability, and ability to accurately represent the ligand-binding site. youtube.comnih.gov
The process of building a homology model involves using the crystal structure of a homologous protein as a template. For nAChRs, the mollusc an acetylcholine-binding protein (AChBP) and the Torpedo marmorata nAChR structure are frequently used templates due to their sequence and structural similarities to the extracellular domain (ECD) where agonists bind. pnas.orgnih.govnih.gov Despite these similarities, the resulting models must be carefully evaluated.
A variety of computational techniques are employed to validate these models, which can be broadly categorized into internal and external evaluation methods. youtube.com Internal validation assesses the self-consistency of the model based on physicochemical principles, while external validation involves checking the model against independent experimental data.
Stereochemical Quality Assessment
A primary step in validation is to check the stereochemical quality of the modeled protein structure. This involves analyzing bond lengths, bond angles, and torsion angles to ensure they fall within energetically favorable ranges derived from high-resolution crystallographic data of known proteins.
Table 1: Example of Ramachandran Plot Analysis Results for a Homology Model
| Region | Number of Residues | Percentage of Residues | Quality Interpretation |
|---|---|---|---|
| Most Favored Regions [A,B,L] | 205 | 91.5% | Excellent |
| Additionally Allowed Regions [a,b,l,p] | 17 | 7.6% | Good |
| Generously Allowed Regions [~a,~b,~l,~p] | 2 | 0.9% | Acceptable |
| Disallowed Regions | 0 | 0.0% | Excellent |
| Total | 224 | 100.0% | High-Quality Model |
Assessment of Model Stability and Fold
The stability of the homology model is a critical factor, often assessed using molecular dynamics (MD) simulations. numberanalytics.com By simulating the dynamic behavior of the protein model in a solvated environment over time (typically nanoseconds), researchers can assess its structural integrity. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone from its initial state are monitored. A stable model will exhibit a low and converging RMSD value over the simulation period.
Furthermore, programs like MODELLER utilize statistical potential energy functions, such as the Discrete Optimized Protein Energy (DOPE) score, to assess the quality of the model. nih.gov The DOPE score provides an assessment of the model's fold by comparing it to a database of known protein structures. A lower DOPE score generally indicates a more native-like and reliable model.
Validation for Ligand Docking
For the specific purpose of ligand docking, the most crucial validation step is to determine if the model's binding pocket can correctly identify known ligands and distinguish them from non-binders. This is often achieved through redocking and enrichment studies. nih.govnumberanalytics.com
In a redocking exercise, a co-crystallized ligand (if available in the template structure) is extracted and then docked back into the binding site of the newly generated homology model. The ability of the docking algorithm to reproduce the original binding pose (typically with an RMSD < 2.0 Å) provides confidence in the model's geometry.
When studying a novel ligand like this compound, where no co-crystallized structure exists, an enrichment study is more appropriate. This involves docking a library of known active ligands for the target receptor along with a set of "decoy" molecules (compounds with similar physicochemical properties but known to be inactive). A reliable model will consistently assign better (i.e., lower energy) docking scores to the active compounds compared to the decoys. This demonstrates the model's ability to discriminate between binders and non-binders, which is essential for virtual screening. nih.gov
Table 2: Illustrative Data from a Virtual Screening Validation
| Compound Type | Number of Compounds | Average Docking Score (kcal/mol) | Hit Rate in Top 1% |
|---|---|---|---|
| Known nAChR Agonists | 50 | -9.5 ± 1.2 | 85% |
| Decoy Molecules | 1500 | -6.2 ± 1.5 | 1% |
The successful validation of a homology model through these comprehensive checks provides the necessary confidence to proceed with predictive docking studies for novel ligands like this compound and its analogs, thereby guiding the rational design of new therapeutic agents. nih.gov
Reactivity Profiles and Transformational Chemistry of 2 Azetidin 3 Yl Nicotinic Acid
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a key structural motif in numerous biologically active compounds. nih.gov Its strained nature influences its reactivity, making it susceptible to specific transformations while also providing a rigid framework. nih.gov
Ring Opening Reactions and Their Synthetic Utility
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, although it is notably more stable than its three-membered aziridine (B145994) counterpart. ambeed.com These reactions can be initiated by various nucleophiles and electrophiles, often under acidic or heated conditions. For instance, treatment with concentrated hydrochloric acid can lead to the cleavage of the C-N bonds. ambeed.com
The synthetic utility of these ring-opening reactions lies in the ability to introduce new functional groups and build more complex molecular architectures. By carefully selecting the reagents and reaction conditions, chemists can control the regioselectivity of the ring opening, leading to the formation of valuable acyclic intermediates.
N-Alkylation and N-Acylation Reactions
The secondary amine within the azetidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the properties of the parent molecule, such as its polarity, basicity, and biological activity.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides and sulfonate esters. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile. For example, the reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid is a standard procedure.
N-Acylation: This reaction introduces an acyl group to the azetidine nitrogen. Acylating agents such as acid chlorides, anhydrides, and activated esters are commonly employed. N-acylation is often used to install protecting groups or to introduce specific functionalities that can participate in further chemical transformations. researchgate.net For instance, acylation with a molecule containing a terminal alkyne can pave the way for "click" chemistry applications. researchgate.net
| Reaction Type | Reagent Class | General Conditions | Product Type |
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | N-Alkyl azetidine |
| N-Acylation | Acid chlorides (e.g., R-COCl) | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl azetidine |
| N-Acylation | Carboxylic acid anhydrides | Optional catalyst (e.g., DMAP), Solvent (e.g., CH2Cl2) | N-Acyl azetidine |
C-H Functionalization at the Azetidine Core
Direct functionalization of the C-H bonds of the azetidine ring represents a modern and efficient strategy for introducing molecular complexity. nih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds with high atom economy. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines, including the formation of azetidines through radical-mediated pathways. nih.gov While specific examples for 2-(azetidin-3-yl)nicotinic acid are not detailed in the provided results, the general principles of azetidine C-H functionalization are applicable. These reactions can involve the formation of a radical at the carbon adjacent to the nitrogen, which can then be trapped by various radical acceptors.
Transformations Involving the Nicotinic Acid Moiety
The nicotinic acid portion of the molecule, a pyridine-3-carboxylic acid, offers a different set of reactive sites. The carboxylic acid group and the pyridine ring itself can be modified through various chemical reactions.
Carboxylic Acid Derivatization: Ester, Amide, and Anhydride Formation
The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and anhydrides. These transformations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.
Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.
Anhydride Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid or by reacting the carboxylate with an acyl halide.
These derivatizations are standard procedures in organic synthesis and are applicable to this compound, provided the azetidine nitrogen is appropriately protected if it is not intended to react.
| Derivative | Reagents | Typical Conditions |
| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H2SO4) | Heat |
| Amide | Amine (R'-NH2), Coupling agent (e.g., DCC, EDC) | Room temperature |
| Anhydride | Acyl chloride (R-COCl), Base (e.g., Pyridine) | Varies |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of nicotinic acid is generally electron-deficient, which influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, the pyridine ring is deactivated towards electrophilic attack compared to benzene. masterorganicchemistry.commasterorganicchemistry.com Electrophilic substitution, such as nitration or halogenation, requires harsh conditions and typically occurs at the positions meta to the ring nitrogen (positions 4 and 6) and meta to the carboxyl group (position 5). cureffi.org The reaction proceeds through a high-energy intermediate where the aromaticity is temporarily broken. cureffi.org
Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H or Halogen Sites
The functionalization of the pyridine ring of this compound is a key strategy for modifying its properties and generating novel derivatives. Metal-catalyzed cross-coupling reactions offer a powerful toolkit for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine core. These transformations can be broadly categorized into reactions involving pre-functionalized halogenated pyridines and direct C-H activation.
While direct experimental data on the cross-coupling reactions of this compound is limited in publicly available literature, the reactivity can be inferred from established methodologies on related nicotinic acid and 2-substituted pyridine systems. The presence of the azetidine ring, a carboxylic acid group, and the pyridine nitrogen introduces both opportunities and challenges in terms of catalyst compatibility, regioselectivity, and potential side reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For this compound, this would typically involve the synthesis of a halogenated precursor, such as 6-chloro-2-(azetidin-3-yl)nicotinic acid. The coupling of this precursor with various aryl or heteroaryl boronic acids would yield a range of biaryl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as the decomposition of the boronic acid or catalyst inhibition by the pyridine nitrogen. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties onto the pyridine ring of a halogenated this compound derivative. These alkynylated products can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions, but care must be taken to prevent the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst. wikipedia.org Copper-free Sonogashira protocols have been developed to mitigate this issue. wikipedia.org
C-H Activation:
Direct C-H activation has emerged as a more atom-economical and efficient strategy for the functionalization of heterocycles, avoiding the need for pre-halogenation. youtube.com For this compound, palladium-catalyzed direct arylation of the pyridine N-oxide derivative could be a viable approach for selective functionalization at the C6 position. acs.org The pyridine N-oxide acts as a directing group, facilitating the C-H activation step. The resulting N-oxide can then be readily reduced to the corresponding pyridine. acs.org While highly promising, the development of C-H activation methods requires careful optimization of catalysts and directing groups to achieve the desired regioselectivity and functional group tolerance. youtube.comyoutube.com
Challenges and Considerations:
The application of these cross-coupling reactions to this compound presents specific challenges. The inherent instability and difficult synthesis of 2-pyridyl organometallics, for instance, can complicate cross-coupling strategies where the pyridine moiety acts as the nucleophile. acs.orgnih.gov Furthermore, the presence of the secondary amine in the azetidine ring and the carboxylic acid group can lead to catalyst inhibition or undesired side reactions. Protection of these functional groups may be necessary in some cases to ensure the success of the cross-coupling reaction.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound Derivatives
| Reaction Type | Substrate | Reagent | Catalyst System | Potential Product |
| Suzuki-Miyaura | 6-Halo-2-(azetidin-3-yl)nicotinic acid | Arylboronic acid | Pd(0) complex, Base | 6-Aryl-2-(azetidin-3-yl)nicotinic acid |
| Sonogashira | 6-Halo-2-(azetidin-3-yl)nicotinic acid | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(azetidin-3-yl)nicotinic acid |
| Direct C-H Arylation | This compound N-oxide | Aryl bromide | Pd(II) catalyst, Oxidant | 6-Aryl-2-(azetidin-3-yl)nicotinic acid N-oxide |
Intermolecular Interactions and Self-Assembly Potential
The molecular structure of this compound, featuring a carboxylic acid group, a pyridine nitrogen, and a secondary amine in the azetidine ring, provides multiple sites for intermolecular interactions, particularly hydrogen bonding. These interactions are expected to play a crucial role in the solid-state packing of the molecule and its potential for forming well-defined supramolecular architectures.
Hydrogen Bonding Networks
The most prominent intermolecular interaction anticipated for this compound is the formation of a robust supramolecular synthon between the carboxylic acid group and the pyridine nitrogen. This "carboxylic acid-pyridine" synthon is a well-established and highly predictable hydrogen bonding motif in the crystal engineering of pyridine-containing carboxylic acids. acs.orgnih.gov It consists of a primary O-H···N hydrogen bond, where the carboxylic acid proton is donated to the basic pyridine nitrogen, and is often supported by a weaker C-H···O interaction involving a pyridine C-H bond and the carbonyl oxygen of the carboxylic acid. nih.gov The prevalence of this synthon is remarkably high, often favored over the formation of carboxylic acid homodimers. acs.org
In the case of this compound, the formation of this synthon would lead to the creation of heterodimers or extended chains and networks. The presence of the azetidine ring introduces additional hydrogen bonding possibilities. The secondary amine (N-H) of the azetidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. These interactions can lead to the formation of more complex, three-dimensional hydrogen-bonded networks.
Furthermore, the molecule can exist in a zwitterionic form in the solid state, with the carboxylic acid proton transferred to the more basic azetidine nitrogen or the pyridine nitrogen. The specific protonation site would influence the subsequent hydrogen bonding patterns. Computational studies and experimental analysis of related structures, such as nicotinamide-oxalic acid salts, have demonstrated the importance of N-H···O hydrogen bonds in stabilizing the crystal lattice. researchgate.net In cocrystals of nicotinamide (B372718) with other molecules, intermolecular hydrogen bonds, such as COOH···Narom and C-H···O=C, have been identified as key interactions. rsc.orgfip.org
Supramolecular Chemistry Applications
The predictable and robust nature of the carboxylic acid-pyridine supramolecular synthon makes this compound a promising building block for the design of functional supramolecular materials. The ability to form well-defined hydrogen-bonded assemblies opens up possibilities for the construction of crystalline solids with desired architectures and properties.
One potential application lies in the formation of cocrystals. By co-crystallizing this compound with other molecules (coformers) that possess complementary hydrogen bonding sites, it is possible to create new solid forms with modified physicochemical properties, such as solubility, stability, and bioavailability. The success of cocrystal formation is largely governed by the hydrogen bonding capability of the constituent molecules. ijlpr.com
The principles of crystal engineering can be applied to design one-, two-, or three-dimensional networks based on the self-assembly of this compound. acs.org The directional nature of the hydrogen bonds allows for a degree of control over the resulting supramolecular structure. For instance, the formation of one-dimensional tapes or ribbons through catemeric hydrogen bonding interactions is a common motif in pyridine carboxylic acids. nih.gov These supramolecular assemblies could find applications in areas such as materials science, where the ordered arrangement of molecules can lead to interesting optical or electronic properties. The investigation of the supramolecular chemistry of this compound with metal ions could also lead to the formation of coordination polymers, where the pyridine nitrogen and carboxylate oxygen can coordinate to metal centers, creating extended frameworks. iucr.org
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic acid O-H | Pyridine N | Strong Hydrogen Bond | Carboxylic acid-pyridine synthon |
| Pyridine C-H | Carboxylic acid C=O | Weak Hydrogen Bond | Part of Carboxylic acid-pyridine synthon |
| Azetidine N-H | Carboxylic acid C=O | Hydrogen Bond | Inter- or intramolecular linkage |
| Azetidine N-H | Pyridine N | Hydrogen Bond | Inter- or intramolecular linkage |
| Carboxylic acid O-H | Azetidine N | Strong Hydrogen Bond | Zwitterion formation |
| Pyridinium (B92312) N-H (zwitterion) | Carboxylate O | Strong Hydrogen Bond | Salt bridge |
| Azetidinium N-H (zwitterion) | Carboxylate O | Strong Hydrogen Bond | Salt bridge |
Mechanistic Investigations of Biological Interactions of 2 Azetidin 3 Yl Nicotinic Acid in Vitro
Ligand-Receptor Binding and Allosteric Modulation Studies
The interaction of 2-(azetidin-3-yl)nicotinic acid derivatives with various receptor systems, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs), has been characterized through a series of binding and modulation assays.
Radioligand Binding Assays for Receptor Affinity Determination (e.g., nAChRs)
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the context of nAChRs, these assays have been employed to characterize derivatives of this compound. For instance, a novel radioligand, 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine (NIDA522131), demonstrated a high affinity for nAChRs. nih.gov The dissociation constant (Kd) for this compound was measured at 4.9 ± 0.4 pmol/L at 37°C, indicating a very strong binding affinity. nih.gov Such high affinity is a key characteristic for ligands being developed for imaging and therapeutic purposes.
Another related compound, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA), has also been extensively studied. nih.gov These studies highlight the importance of the azetidinylmethoxy-pyridine core structure in achieving high-affinity binding to nAChRs, which are predominantly of the α4β2 subtype in the mammalian brain. nih.gov
Competitive Binding Experiments for Subtype Selectivity
Competitive binding experiments are instrumental in determining the selectivity of a ligand for different receptor subtypes. This is particularly important for nAChRs, as subtype-selective compounds can offer more targeted therapeutic effects with fewer side effects. nih.gov For derivatives of this compound, studies have shown significant selectivity. For example, pharmacological evaluations revealed that a related compound had a 2300-fold higher affinity for α4β2* nAChRs compared to α3β4* nAChRs. nih.gov
Further research into subtype selectivity has led to the development of ligands with even greater specificity. A quinuclidine-triazole derivative, AK3, showed a 3069-fold higher affinity for α3β4 nAChR over α7 nAChR, with a Ki value of 3.18 nM for the α3β4 subtype. nih.gov This high degree of selectivity underscores the potential for designing highly specific ligands by modifying the core structure. nih.gov The ability to fine-tune the structure to target specific nAChR subtypes is a significant advancement in the field. nih.gov
Table 1: nAChR Subtype Selectivity Data
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Fold |
|---|---|---|---|
| NIDA522131 derivative | α4β2* vs α3β4* | - | 2300 |
| AK3 | α3β4 vs α7 | 3.18 nM | 3069 |
Allosteric Modulator Identification and Characterization
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. Positive allosteric modulators (PAMs) enhance the receptor's function. While direct evidence for this compound as an allosteric modulator is limited, the broader class of nAChR modulators includes compounds with diverse chemical structures that act as PAMs. mdpi.comwindows.net For example, a novel PAM, (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC), has been shown to increase the activation of α2* and α4* nAChRs. researchgate.net The discovery of such compounds opens avenues for exploring the potential allosteric modulatory effects of this compound derivatives. mdpi.comnih.gov
Enzyme Inhibition and Activation Studies
Beyond receptor interactions, the effects of this compound and related structures on various enzymes have been investigated.
Target Enzyme Identification and Kinetic Analysis (e.g., Carbonic Anhydrase, Acetylcholinesterase, Matrix Metalloproteinases)
Research has explored the inhibitory potential of nicotinic acid derivatives and compounds with azetidine (B1206935) or azetidin-2-one (B1220530) structures against several key enzymes.
Carbonic Anhydrase (CA): Nicotinic acid derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov For instance, Acipimox (B1666537), a nicotinic acid derivative, acts as a low micromolar inhibitor against most catalytically active hCA isoforms (hCA I-XIV). nih.gov It was found to be a particularly effective inhibitor of hCA VB and hCA I, with Ki values of 2.8 µM and 3.3 µM, respectively. nih.gov The inhibition of CAs is a validated antibacterial strategy, as these enzymes are crucial for microbial metabolism. mdpi.com
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Studies on various compounds have demonstrated potent AChE inhibition. For example, certain carbamates have shown AChE inhibition in the nanomolar range (Ki: 0.209-0.291 nM). epa.gov Lignans have also been identified as effective AChE inhibitors, with Ki values ranging from 0.72 to 1.62 nM. scispace.com
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are targets in diseases like cancer. nih.gov Some compounds containing an azetidine moiety have been evaluated as MMP inhibitors. For instance, an azetidine-containing compound showed a higher IC50 value (20 nM) for MMP-13 compared to its oxetane (B1205548) counterpart (4.4 nM), suggesting that the azetidine group resulted in somewhat weaker inhibition in this specific case. nih.gov However, other mechanism-based inhibitors have demonstrated nanomolar Ki values for the noncovalent enzyme-inhibitor complex with MMPs. nih.gov
Table 2: Enzyme Inhibition Data
| Compound Class/Example | Target Enzyme | Inhibition Constant (Ki / IC50) |
|---|---|---|
| Acipimox (Nicotinic acid derivative) | hCA VB | 2.8 µM (Ki) |
| Acipimox (Nicotinic acid derivative) | hCA I | 3.3 µM (Ki) |
| Carbamate derivatives | AChE | 0.209-0.291 nM (Ki) |
| Lignans | AChE | 0.72-1.62 nM (Ki) |
| Azetidine-containing compound | MMP-13 | 20 nM (IC50) |
Inhibition Mechanism Elucidation (e.g., Competitive, Non-Competitive)
Understanding the mechanism of enzyme inhibition is crucial for drug design. For AChE, studies on the inhibitor tolserine (B1244227) revealed a partial non-competitive type of inhibition, with a Ki value of 4.69 nM. nih.gov In the case of MMPs, certain mechanism-based inhibitors have been shown to bind to the active site, initiating a slow binding process that leads to covalent modification of the enzyme. nih.gov For carbonic anhydrase, computational studies suggest that acipimox coordinates to the zinc ion in the active site via its carboxylate group, which is a hallmark of a competitive inhibition mechanism. nih.gov The diverse biological activities of azetidin-2-ones, also known as β-lactams, are often attributed to the ring strain of the four-membered cyclic amide. researchgate.net
Cellular Pathway Modulation
The interaction of a novel compound with its target receptor can trigger a cascade of cellular events. Understanding this modulation is crucial for elucidating its pharmacological profile.
Receptor Internalization and Desensitization Assays
Upon prolonged or repeated exposure to an agonist, many receptors, including nAChRs, undergo internalization and desensitization, processes that regulate the cellular response.
Receptor Internalization Assays are designed to quantify the ligand-induced translocation of receptors from the cell surface into the cell's interior. A common method involves using flow cytometry to measure the amount of receptor remaining on the cell surface after ligand exposure. This can be achieved by staining non-permeabilized cells with a fluorescently labeled antibody that specifically targets an extracellular domain of the receptor. A decrease in fluorescence intensity would indicate receptor internalization.
Receptor Desensitization Assays measure the functional uncoupling of the receptor from its signaling pathway following agonist exposure. For nAChRs, which are ligand-gated ion channels, desensitization can be assessed by measuring ion flux or changes in membrane potential. For instance, a whole-cell patch-clamp technique can be used to measure the current evoked by the compound. A rapid decay in the current in the continued presence of the agonist is indicative of desensitization. The rate and extent of this decay are key parameters to be determined.
Agonist, Partial Agonist, and Antagonist Functional Characterization
The functional nature of the interaction of This compound with nAChRs would be determined through a series of in vitro functional assays. These assays classify the compound as a full agonist, partial agonist, or antagonist.
Agonist: A compound that binds to and activates a receptor to produce a full biological response.
Partial Agonist: A compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist. It can also act as a competitive antagonist in the presence of a full agonist. nih.gov
Antagonist: A compound that blocks or dampens the agonist-mediated response.
Functional characterization is typically performed using cell lines expressing specific nAChR subtypes, such as the α4β2 or α7 subtypes. Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or fluorescence-based assays that measure changes in intracellular calcium or membrane potential are commonly employed. These assays generate concentration-response curves, from which key parameters like EC₅₀ (half-maximal effective concentration) for agonists and IC₅₀ (half-maximal inhibitory concentration) for antagonists are determined.
For example, studies on related azetidinyl-pyridine compounds have demonstrated their potent interactions with nAChR subtypes. The compound (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) has been shown to be a full agonist at the α4β2 nAChR subtype, as evidenced by its ability to up-regulate the number of receptors upon chronic exposure. nih.gov
| Functional Parameter | Description | Typical Assay |
| EC₅₀ | The concentration of an agonist that provides 50% of the maximum response. | Two-electrode voltage clamp, Calcium imaging |
| IC₅₀ | The concentration of an antagonist that inhibits 50% of the agonist response. | Radioligand binding competition, Functional antagonism assays |
| Efficacy (Eₘₐₓ) | The maximum response achievable from an agonist. | Two-electrode voltage clamp, Calcium imaging |
Neurotransmitter Release Modulation
A key function of presynaptic nAChRs is the modulation of neurotransmitter release. nih.govmdpi.com To investigate the effect of This compound on this process, neurotransmitter release assays are conducted using brain slices or synaptosomes from specific brain regions (e.g., hippocampus, striatum, prefrontal cortex).
These assays typically involve pre-loading the tissue with a radiolabeled neurotransmitter, such as [³H]-dopamine, [³H]-norepinephrine, or [³H]-acetylcholine. The tissue is then stimulated with the test compound, and the amount of radioactivity released into the supernatant is measured. By performing these experiments in the presence of specific nAChR subtype antagonists, the involvement of different receptor subtypes in mediating the observed release can be determined. For instance, a study using a 96-well format assay demonstrated the ability of various nicotinic agonists to evoke the release of [³H]-norepinephrine from rat brain slices. nih.gov
Target Engagement and Mechanism of Action Elucidation at the Molecular Level
To gain a deeper understanding of how This compound interacts with its biological targets, molecular-level investigations are essential.
Proteomics-Based Target Identification
While This compound is expected to primarily target nAChRs, it may have other "off-target" interactions. Chemical proteomics approaches can be used to identify the full spectrum of protein targets in a complex biological sample, such as a cell lysate. nih.govnih.gov
One common method involves immobilizing an analog of the compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be "pulled down." After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach can provide an unbiased profile of the compound's protein interactions.
Biophysical Techniques for Ligand-Target Interaction (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of the ligand-target interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events. nih.govnih.govacs.orgscite.ai In a typical SPR experiment, the receptor protein is immobilized on a sensor chip. A solution containing the ligand (This compound ) is then flowed over the chip surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the association and dissociation phases of the binding curve, the kinetic parameters kₐ (association rate constant) and kₑ (dissociation rate constant) can be determined. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated (Kₑ = kₑ/kₐ).
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. nih.govrsc.orgnih.govjohnshopkins.edutainstruments.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed during the interaction is measured. The resulting data can be used to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.
| Biophysical Technique | Parameters Measured |
| Surface Plasmon Resonance (SPR) | kₐ (association rate), kₑ (dissociation rate), Kₑ (equilibrium dissociation constant) |
| Isothermal Titration Calorimetry (ITC) | Kₐ (association constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies of 2 Azetidin 3 Yl Nicotinic Acid Derivatives
Influence of Azetidine (B1206935) Ring Modifications on Biological Activity
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key pharmacophoric element. Modifications to this ring, including the point of attachment to the nicotinic acid, its stereochemistry, and the introduction of substituents, can profoundly impact biological activity.
Stereochemical Effects (Enantiomers, Diastereomers)
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and derivatives of 2-(azetidin-3-yl)nicotinic acid are no exception. The presence of stereocenters in the azetidine ring gives rise to enantiomers and diastereomers, which can exhibit markedly different pharmacological properties. It is a well-established principle that the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to specific biological targets, such as enzymes and receptors, which are themselves chiral nih.govnih.gov.
For instance, in a study of compounds structurally related to this compound, the stereochemistry at the point of attachment of a substituent on the azetidine ring was found to be critical for analgesic activity. Specifically, the (R)-enantiomer of a potent non-opioid analgesic was significantly more active than its (S)-enantiomer, highlighting the importance of a specific stereochemical configuration for optimal interaction with the target receptor. This difference in activity between enantiomers is a common phenomenon and underscores the necessity of evaluating the biological activity of individual stereoisomers.
The table below illustrates the impact of stereochemistry on the biological activity of a related series of nicotinic acetylcholine (B1216132) receptor ligands.
| Compound | Stereochemistry | Biological Activity |
| Analog A | (R) | High Affinity |
| Analog B | (S) | Low Affinity |
This table is a representative example based on findings in related compound series and illustrates the general principle of stereochemical influence.
Substituent Effects on Azetidine Nitrogen and Carbon Atoms
The introduction of substituents on the nitrogen and carbon atoms of the azetidine ring provides a powerful means to modulate the pharmacological profile of this compound derivatives. These substitutions can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research on analogs has shown that even small alkyl substituents on the carbon atoms of the azetidine ring can have a profound impact on biological activity. For example, the addition of one or two methyl groups to the 3-position of the azetidine ring in a series of potent nicotinic agonists resulted in a substantial decrease in both binding affinity and analgesic activity nih.gov. This suggests that the steric bulk around the azetidine ring is a critical factor and that the unsubstituted ring may be optimal for fitting into the binding pocket of the target receptor.
The following table summarizes the effects of substituents on the azetidine ring in a related series of compounds.
| Position of Substitution | Substituent | Effect on Biological Activity |
| Azetidine Carbon | Methyl | Decreased affinity and activity nih.gov |
| Azetidine Nitrogen | Various | Modulates polarity and pharmacokinetics |
Impact of Nicotinic Acid Moiety Modifications on Biological Activity
The nicotinic acid portion of the molecule, a pyridine (B92270) ring bearing a carboxylic acid group, is also amenable to structural modifications that can significantly alter the compound's biological activity.
Positional Isomerism of Carboxylic Acid Group
Bioisosteric Replacements for the Carboxylic Acid (e.g., hydrazide derivatives)
The carboxylic acid group, while often crucial for target interaction, can sometimes present challenges in drug development, such as poor permeability and metabolic liabilities researchgate.net. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a common strategy to overcome these issues acs.orgresearchgate.netnih.govnih.gov.
Hydrazide derivatives represent one such bioisosteric replacement for the carboxylic acid moiety. Hydrazides and their derivatives, hydrazones, have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties nih.gov. The conversion of the carboxylic acid of nicotinic acid to a hydrazide introduces a new set of hydrogen bonding donors and acceptors, which can lead to altered or improved interactions with biological targets nih.gov. For example, a series of nicotinic acid hydrazides demonstrated notable antitubercular activity, with the biological effect being influenced by further substitution on the hydrazide moiety.
The table below provides examples of bioisosteric replacements for carboxylic acids and their general properties.
| Bioisostere | General Properties |
| Hydrazide | Can act as hydrogen bond donor and acceptor; basis for further derivatization nih.gov |
| Tetrazole | Similar pKa to carboxylic acid; can improve metabolic stability acs.orgresearchgate.net |
| Acyl Sulfonamide | Can enhance potency through additional hydrogen bonding interactions acs.org |
| Hydroxamic Acid | Can chelate metal ions; may alter metabolic profile researchgate.netnih.gov |
These structure-activity and structure-selectivity relationship studies provide a framework for the rational design of novel this compound derivatives with improved pharmacological profiles. By systematically exploring modifications to both the azetidine and nicotinic acid moieties, medicinal chemists can aim to develop compounds with enhanced potency, selectivity, and drug-like properties.
Substituent Effects on the Pyridine Ring
The pyridine ring is a crucial pharmacophore in a vast array of medicinally important compounds, engaging in vital biological interactions with receptor sites. nih.gov Beyond hydrogen bonding, the pyridine moiety can participate in π–π stacking interactions and chelation with metal ions or prosthetic groups within biological targets, enhancing both binding affinity and specificity. nih.gov In the context of this compound derivatives, modifications to the pyridine ring have profound effects on their interaction with nicotinic acetylcholine receptors (nAChRs).
Research into the structure-activity relationships (SAR) of related diazabicyclo[4.2.0]octane ligands has highlighted the importance of specific substituents on the pyridine ring for potent analgesic activity. For instance, the presence of a 2-chloro substituent on the pyridine ring was identified as a key contributor to the potent analgesic effects observed in these compounds. researchgate.net
Furthermore, the strategic placement of substituents on the pyridine ring can significantly improve a compound's pharmacokinetic properties. For example, in the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors, the replacement of a terminal phenyl ring with a pyridine ring led to a 160-fold improvement in metabolic stability. nih.gov Similarly, the introduction of a terminal pyridine ring in tricyclic thiazolopyridine allosteric modulators of glutamate (B1630785) receptor 4 resulted in a more than 190-fold increase in cellular permeability compared to the corresponding phenyl derivative. nih.gov These examples underscore the versatile role of the pyridine ring in drug design, where its substitution pattern can be fine-tuned to optimize both pharmacodynamic and pharmacokinetic profiles.
Linker Chemistry Variations and Their Pharmacological Impact
The linker region connecting the azetidine and nicotinic acid moieties plays a critical role in determining the pharmacological profile of these derivatives. Variations in the linker's length, flexibility, and the introduction of heteroatoms can significantly modulate their binding affinity and selectivity for different nAChR subtypes.
Length and Flexibility of Connecting Linkers
The length and conformational flexibility of the linker are critical determinants of binding affinity. An ideal linker should position the binding fragments in their optimal geometries without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding.
Studies on other nAChR ligands have demonstrated the importance of linker length. For instance, in a series of ligands based on SEN12333, an α7 nAChR agonist, alterations in the length of the alkyl chain connecting the core moieties resulted in a wide range of binding affinities, with a Ki range of over an order of magnitude (0.50 to >10 μM). nih.gov Interestingly, despite similar predicted binding modes for most analogs, only the parent compound, SEN12333, exhibited functional activity at the α7 nAChR. nih.gov
The energetic and structural effects of both rigid and flexible linkers have been systematically explored. Even seemingly inert linkers can have significant energetic effects on fragment binding that are not immediately apparent from structural inspection. This highlights the necessity of linker optimization in fragment-based drug discovery to achieve high-affinity inhibitors. The flexibility and strain of a given linker can substantially impact binding affinity even when the binding fragments are optimally positioned.
Introduction of Heteroatoms in the Linker
In a study of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), the core structure features an ether linkage. nih.govnih.gov This compound and its sulfur-bearing analogs demonstrate high potency and selectivity for α4β2-nAChRs. nih.govnih.gov The introduction of the oxygen atom in the linker contributes to the specific orientation of the pharmacophoric elements required for potent interaction with the receptor.
The strategic incorporation of heteroatoms is a key strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Profiling of Selectivity Across Related Biological Targets
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For derivatives of this compound, this involves assessing their selectivity not only among different nAChR subtypes but also against other unrelated receptor families and enzymes.
Differentiation of nAChR Subtype Selectivity (e.g., α4β2 vs. α7)
The central nervous system expresses a variety of nAChR subtypes, with the homomeric α7 and heteromeric α4β2 subtypes being the most abundant. mdpi.com These subtypes have distinct physiological roles and are implicated in different pathological conditions. Therefore, achieving subtype selectivity is a major goal in the design of nicotinic ligands.
Derivatives of this compound and related compounds have shown significant promise in achieving selectivity for the α4β2 subtype over the α7 subtype. For example, AMOP-H-OH and its analogs exhibit high potency and selectivity for human α4β2-nAChRs over other subtypes, including α3β4* and α1*-nAChRs. nih.govnih.gov Many of these ligands show a minimum of 80-fold selectivity for α4β2-nAChRs. nih.gov
The α4β2 nAChRs can exist in two different stoichiometries, (α4)2(β2)3 (high sensitivity, HS) and (α4)3(β2)2 (low sensitivity, LS), which have different functional properties and sensitivities to agonists. mdpi.comunimi.it Some ligands demonstrate selectivity between these two stoichiometries. For instance, the 7-hydroxybenzodioxane derivative 2 selectively activates the (α4)2(β2)3 nAChR, while its 5-amino analogue 4 cannot. unimi.it This highlights that even minor structural modifications can lead to opposite activity profiles at the two α4β2 nAChR isoforms. unimi.it
In contrast, the development of selective α7 nAChR agonists is also an active area of research. nih.gov Noncanonical 2,4,6-substituted pyrimidine (B1678525) analogues have been identified that selectively activate α7 nAChRs with EC50 values in the nanomolar range. nih.gov
The ability to differentiate between nAChR subtypes is crucial, as they can have opposing roles in certain contexts. For example, beta-amyloid (Aβ) selectively affects α7- and α4β2-nAChRs, but not α3β4-nAChRs, and selective co-activation of α7- and α4β2-nAChRs can reverse Aβ-induced synaptic dysfunction. nih.gov
Table 1: nAChR Subtype Selectivity of Representative Ligands
Selectivity against Other Receptor Families or Enzymes (e.g., hCA, AChE, MMPs)
To ensure a favorable safety profile, it is essential to evaluate the selectivity of this compound derivatives against other biologically relevant targets, such as human Carbonic Anhydrases (hCA), Acetylcholinesterase (AChE), and Matrix Metalloproteinases (MMPs). While the provided search results focus heavily on nAChR subtype selectivity, the general principles of medicinal chemistry dictate that screening for activity against a panel of common off-targets is a standard part of the drug discovery process. The structural features of these nicotinic acid derivatives, particularly the presence of a carboxylic acid and amine functionalities, could potentially lead to interactions with enzymes that have charged or polar active sites. However, specific data on the selectivity of this compound derivatives against hCA, AChE, and MMPs were not found in the provided search results.
Table 2: Compound Names Mentioned in the Article
Pharmacological Profiling in Preclinical Models of 2 Azetidin 3 Yl Nicotinic Acid in Vitro and in Vivo
In Vitro Pharmacological Characterization
The in vitro evaluation of 2-(azetidin-3-yl)nicotinic acid analogs has provided a foundational understanding of their interaction with nAChRs at the molecular and cellular levels.
Receptor Binding Kinetics and Thermodynamics
Studies on azetidine (B1206935) analogs of nicotine (B1678760) have revealed their binding characteristics to nAChRs in rat brain membranes. For instance, the radiolabeled analog (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine demonstrates complex binding kinetics. Scatchard analysis of this analog resulted in a curvilinear plot, indicating the presence of at least two distinct binding sites. nih.gov
These sites are characterized by different dissociation constants (Kd) and maximum binding capacities (Bmax). The high-affinity site has a Kd of 7 x 10⁻¹¹ M and a Bmax of 0.3 x 10⁻¹⁴ mol/mg protein, while the lower-affinity site has a Kd of 1.7 x 10⁻⁹ M and a Bmax of 2.5 x 10⁻¹⁴ mol/mg protein. nih.gov Thermodynamic analysis of the binding process showed negative free enthalpy values for both sites, suggesting that the binding is an energetically favorable and spontaneous process. nih.gov Interestingly, changes in temperature affected the Bmax of only the lower-affinity site, with no impact on the Kd of either site. nih.gov
Competitive binding assays are crucial for determining the affinity of unlabeled ligands. For example, the affinity of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA) for α4β2 nAChRs expressed in HEK cells was determined through competition with [125I]-Epibatidine. nih.gov
Interactive Table: Binding Affinities (Ki) for α4β2 nAChRs
| Compound | Ki (M) |
| 2-FA | 7.1 x 10⁻¹¹ |
| Nifene | 3.1 x 10⁻¹⁰ |
| Nicotine | 9.4 x 10⁻¹⁰ |
This table is based on data from competitive binding assays using [125I]-Epibatidine on α4β2Rs expressed in HEK cells. nih.gov
Functional Assays in Cell Lines and Primary Cultures
The functional activity of these compounds is often assessed using cell lines that express specific nAChR subtypes. For example, the activity of AMOP-H-OH (sazetidine-A), an azetidine-containing compound, was evaluated against human α4β2, α4β4, α3β4, and α1-nAChRs. nih.gov These studies reveal that such compounds can act as partial agonists, particularly showing selectivity for high-sensitivity (α4)₃(β2)₂-nAChRs. nih.gov
Prolonged exposure to these compounds can lead to the inhibition of subsequent responses to full nicotinic agonists, a phenomenon mediated by either antagonism or desensitization of the nAChRs. nih.gov This inhibitory effect is also selective for the α4β2-nAChR subtype. nih.gov The partial agonist activity of these drugs, however, can limit the degree of inhibition observed at the α4β2-nAChRs. nih.gov Some evidence suggests that these azetidine-based ligands may have a set of binding sites on α4β2-nAChRs that are distinct from those of full agonists. nih.gov
Compound Potency and Efficacy Determination
The potency and efficacy of nicotinic acid derivatives have been explored in various assays. For instance, the psychotropic potency of an azetidine analog of nicotine was found to be approximately five times greater than that of (-)-nicotine in rats, as measured by prostration following intraventricular injection. nih.gov This enhanced potency appears to be correlated with its higher affinity for the high-affinity nAChR binding site. nih.gov
In the context of inflammation, novel series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Using assays such as the 3-(4,5-dimethylthiazol-2-yl)2,5-diphenyltetrazolium bromide dye (MTT) and Griess assays in RAW 264.7 macrophage cells, these compounds demonstrated significant anti-inflammatory effects without compromising cell viability. nih.gov Specific compounds exhibited potent inhibition of nitrite, a key inflammatory mediator. nih.gov
In Vivo Pharmacological Evaluation in Animal Models
Preclinical studies in animal models are essential for understanding the physiological and behavioral effects of this compound and its analogs.
Receptor Occupancy Studies in Animal Brains
Positron Emission Tomography (PET) imaging with radiolabeled analogs is a powerful tool for studying in vivo receptor occupancy. For example, the brain kinetics of [¹⁸F]2-FA were compared to another radiotracer, [¹⁸F]Nifene. nih.gov [¹⁸F]2-FA exhibited slower kinetics, reaching a peak standardized uptake value (SUV) of approximately 0.6 at around 50 minutes. nih.gov Notably, the concentration of [¹⁸F]2-FA in the brain remained at about 70% of its peak level even at the end of a 3-hour imaging session, suggesting significant retention. nih.gov This retention is thought to be due to the trapping of 2-FA within intracellular acidic vesicles that contain α4β2Rs, a mechanism also observed with other nAChR ligands like varenicline. nih.gov
Radiotracers are also used to determine the dose-dependent receptor occupancy of unlabeled drugs. For instance, a tritiated radiotracer was used to evaluate the in vivo receptor occupancy of 5-HT(1B) selective ligands in guinea pigs. nih.gov Pre-treatment with these ligands inhibited the specific binding of the radiotracer in a dose-dependent manner, allowing for the calculation of the dose required to occupy 50% of the receptors (ED₅₀). nih.gov This methodology is crucial for establishing the relationship between drug exposure, receptor binding, and pharmacological efficacy. nih.gov
Behavioral Assays Relevant to Receptor Modulation
The modulation of nAChRs by these compounds leads to a range of behavioral effects in animal models. Nicotinic acid supplementation in mouse models of Alzheimer's disease has been shown to enhance cognitive capacity. nih.gov Behavioral tests conducted after six months of a niacin-supplemented diet revealed improvements in cognition. nih.gov
In models relevant to mood disorders, AMOP-H-OH has demonstrated potent antidepressant-like effects in the forced swim test. nih.gov The behavioral effects of such compounds are thought to be primarily driven by their actions on central nAChRs. nih.gov
Furthermore, the role of specific nAChR subtypes in nicotine dependence has been investigated. Activation of the α7 nAChR has been shown to reduce the rewarding properties of nicotine in the conditioned place preference (CPP) test in mice. nih.gov This effect appears to be dependent on the peroxisome proliferator-activated receptor type-α (PPARα), as a PPARα antagonist can block the effects of an α7 nAChR agonist on nicotine reward. nih.gov
Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems
Extensive literature searches did not yield specific preclinical data on the pharmacokinetic and pharmacodynamic correlations for the compound this compound. While research exists for nicotinic acid (niacin) and its various derivatives, public domain information detailing the relationship between the concentration of this compound and its pharmacological effects in animal models is not available.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in preclinical drug development. nih.gov It establishes a quantitative link between the drug's concentration in the body over time (pharmacokinetics) and the magnitude of its pharmacological effect (pharmacodynamics). This relationship is crucial for predicting therapeutic efficacy and optimizing dosing regimens for further studies. nih.gov
In typical preclinical studies, researchers would administer this compound to animal models, such as rodents, and collect serial blood samples to determine key pharmacokinetic parameters. These parameters would likely include:
Cmax: The maximum concentration of the drug in the plasma.
Tmax: The time at which Cmax is reached.
AUC (Area Under the Curve): The total drug exposure over time.
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Simultaneously, the pharmacodynamic effects of the compound would be measured. Given its structural similarity to nicotinic acid, these effects might be related to lipid metabolism or activation of specific receptors like the G protein-coupled receptor GPR109A. nih.gov For instance, studies on nicotinic acid have explored its impact on plasma levels of high-density lipoprotein (HDL) cholesterol. nih.gov
The correlation between the pharmacokinetic parameters and the observed pharmacodynamic responses would then be modeled to understand the exposure-response relationship. This modeling helps in determining the target plasma concentrations required to achieve a desired therapeutic effect. nih.gov
Without specific studies on this compound, it is not possible to provide data tables or detailed research findings on its PK/PD correlations in animal systems. The development of such understanding would necessitate dedicated preclinical in vivo studies.
Advanced Research Perspectives and Future Directions in 2 Azetidin 3 Yl Nicotinic Acid Research
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of research into 2-(azetidin-3-yl)nicotinic acid and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. While classical methods for the synthesis of azetidines and nicotinic acids exist, contemporary research focuses on creating more accessible, scalable, and stereoselective routes.
Recent progress in heterocyclic chemistry has introduced several innovative approaches that can be applied to the synthesis of functionalized azetidines. These include:
Stereoselective Synthesis: The development of methods for the enantioselective synthesis of substituted azetidines is crucial for producing specific stereoisomers, which often exhibit distinct pharmacological profiles. uni-muenchen.deresearchgate.net Techniques involving chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are being actively explored to control the stereochemistry of the azetidine (B1206935) ring. nih.govacs.org For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a practical route to chiral azetidin-3-ones, which are versatile intermediates. nih.gov
Functionalization of the Azetidine Ring: Modern synthetic methods are enabling the direct and selective functionalization of the azetidine ring, allowing for the introduction of a wide range of substituents. researchgate.net This facilitates the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Strain-release approaches using azabicyclobutanes have been shown to be effective for the 3-arylation of azetidines. uni-muenchen.de
Efficient Coupling Strategies: The development of robust and high-yielding coupling reactions is essential for linking the azetidine and nicotinic acid fragments. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized in the synthesis of related nicotinic ligands. nih.gov
Future research in this area will likely focus on the development of one-pot or flow-chemistry-based syntheses to improve efficiency and reduce waste. The ultimate goal is to establish a synthetic platform that allows for the rapid and cost-effective production of a wide array of this compound analogs for comprehensive biological evaluation.
Application of Advanced Computational Approaches for Rational Design
Computational methods are becoming indispensable tools in modern drug discovery, offering the ability to predict molecular interactions, guide compound design, and prioritize synthetic efforts.
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of ligands based on the this compound scaffold. nih.gov These technologies can be employed in several ways:
De Novo Design: AI algorithms can generate novel molecular structures with desired properties, exploring a vast chemical space to identify promising candidates that incorporate the this compound core.
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, selectivity, and pharmacokinetic properties of new derivatives, thereby reducing the need for extensive and costly experimental screening.
Library Design: AI can be used to design focused combinatorial libraries of this compound derivatives that are enriched with compounds likely to be active against a specific target. nih.gov
To gain a deeper understanding of the binding thermodynamics and kinetics of this compound derivatives with their biological targets, advanced computational techniques like free energy perturbation (FEP) and enhanced sampling molecular dynamics (MD) simulations are being increasingly applied.
Molecular Docking: As a foundational method, molecular docking is used to predict the preferred binding orientation of this compound derivatives within the active site of a target protein. researchgate.netnih.govnih.govresearchgate.netmdpi.com This provides initial insights into key molecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, revealing conformational changes and the role of solvent molecules in the binding process. github.ionih.govosti.gov These simulations can help to rationalize the activity of different derivatives and identify key residues involved in binding.
Free Energy Perturbation (FEP): FEP calculations provide a more rigorous prediction of the relative binding affinities of a series of related ligands. This information is invaluable for guiding the optimization of lead compounds by predicting which modifications are most likely to improve potency.
These computational approaches, when used in synergy with experimental validation, can significantly accelerate the design-make-test-analyze cycle in the development of novel therapeutics based on the this compound scaffold.
Exploration of Polypharmacology and Multi-Target Ligand Design
The concept of "one drug, one target" is increasingly being challenged by the understanding that many complex diseases are driven by multiple biological pathways. Polypharmacology, the ability of a single compound to modulate multiple targets, is now recognized as a potentially powerful therapeutic strategy. The this compound scaffold, with its distinct structural motifs, is well-suited for the design of multi-target ligands.
Research in this area is focused on designing derivatives that can simultaneously interact with:
Multiple Subtypes of a Receptor Family: For example, derivatives of the related compound Sazetidine-A have been shown to exhibit varying affinities for different subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), such as α4β2 and α3β4. nih.govnih.govnih.gov This suggests the potential to fine-tune the selectivity profile to achieve a desired therapeutic effect with reduced side effects.
Different Classes of Receptors or Enzymes: By strategic modification of the scaffold, it may be possible to design ligands that interact with both a primary target and a secondary target involved in a related or complementary pathway. This could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.
The exploration of polypharmacology requires a combination of computational prediction, broad-based screening against a panel of targets, and detailed mechanistic studies to understand the functional consequences of multi-target engagement.
Integration of this compound Derivatives into Chemical Probe Development
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold can be readily derivatized to create a variety of chemical probes.
Fluorescent Probes: By attaching a fluorophore to the this compound core, researchers can create probes to visualize the localization and dynamics of target proteins in living cells. Azetidine-substituted fluorescent compounds have been developed for this purpose.
Radioligands for PET Imaging: Radiolabeled derivatives, for example with fluorine-18, can be used as tracers for Positron Emission Tomography (PET) imaging. This allows for the non-invasive visualization and quantification of target receptors in the brain and other organs in living subjects, including humans. nih.govnih.gov This is particularly valuable for studying the role of nicotinic receptors in neurological disorders.
Photoaffinity Probes: The incorporation of a photoreactive group, such as a diazirine or an azide, into the structure of a this compound derivative creates a photoaffinity probe. nih.govnih.gov Upon photoactivation, these probes form a covalent bond with their target protein, enabling its identification and characterization from complex biological mixtures. hku.hknih.gov
The development of a toolbox of chemical probes based on this scaffold will be instrumental in elucidating the pharmacology and therapeutic potential of this class of compounds.
Investigation of Therapeutic Potential in Preclinical Disease Models
The ultimate goal of research into this compound and its derivatives is the development of new medicines. Preclinical studies in animal models of disease are a critical step in this process.
Neurodegenerative Diseases: Given the well-established role of nicotinic acetylcholine receptors in cognitive function, derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. nih.govgre.ac.uk Analogs have shown analgesic activity and the ability to modulate nicotinic receptors involved in mood, suggesting potential applications in depression as well. nih.gov
Infectious Diseases: The nicotinic acid (niacin) component of the scaffold is a precursor to NAD+, an essential coenzyme in all living cells. Some studies have explored the antimicrobial and antifungal activity of nicotinic acid derivatives. researchgate.netnih.govmdpi.commdpi.comresearchgate.net This opens up the possibility of developing novel anti-infective agents based on the this compound structure that may exploit unique metabolic pathways in pathogens.
Metabolic Disorders: Nicotinic acid itself has been used to treat dyslipidemia. While the direct application of this compound in this area is less explored, the anti-inflammatory properties of some nicotinic acid derivatives suggest a potential role in metabolic disorders where inflammation is a key component, such as atherosclerosis and type 2 diabetes. nih.gov
The following table summarizes some of the preclinical research involving derivatives related to the this compound scaffold:
| Derivative Class | Therapeutic Area | Key Findings |
| Sazetidine-A Analogs | Depression, Pain | High potency and selectivity for α4β2 nAChRs, antidepressant-like effects in animal models. nih.govnih.gov |
| Azetidinone Derivatives of Nicotinic Acid | Infectious Diseases | Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.net |
| Nicotinamide (B372718) Derivatives | Infectious Diseases | Promising antibacterial activity, particularly against P. aeruginosa and K. pneumoniae. mdpi.com |
| Nicotinic Acid Acylhydrazones | Infectious Diseases | High activity against Gram-positive bacteria, including MRSA strains. mdpi.com |
| General Nicotinic Acid Derivatives | Inflammation | Significant in vitro anti-inflammatory activity. nih.gov |
Future preclinical studies will be essential to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds derived from the this compound scaffold, paving the way for potential clinical development.
Elucidation of Disease-Modifying Mechanisms
Future research into this compound would need to systematically investigate its potential to alter the underlying pathophysiology of various diseases. This would involve a multi-pronged approach encompassing in vitro and in vivo studies.
A primary area of investigation would likely be its effects on lipid disorders, given the known actions of nicotinic acid. drugbank.comnih.gov Key research questions would include:
Impact on Lipid Synthesis and Metabolism: Does this compound inhibit key enzymes involved in triglyceride and lipoprotein synthesis, such as diacylglycerol O-acyltransferase 2 (DGAT2)? wikipedia.orgdrugbank.com
Modulation of Lipoprotein Levels: How does the compound affect the levels of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and high-density lipoprotein (HDL)? nih.gov
Receptor Binding and Activation: Does it act as an agonist for nicotinic acid receptors, such as GPR109A, and what is its binding affinity and downstream signaling profile compared to nicotinic acid? nih.gov
Beyond lipid-related mechanisms, the unique azetidine moiety could confer novel pharmacological properties. Therefore, broader screening across various biological targets would be essential. This could include assessing its anti-inflammatory effects, a property that has been explored in other nicotinic acid derivatives. nih.gov
Table 1: Hypothetical Research Plan for Elucidating Disease-Modifying Mechanisms of this compound
| Research Area | Experimental Approach | Key Endpoints to Measure |
| Lipid Metabolism | In vitro enzyme assays; Hepatocyte cell culture studies | Inhibition of DGAT2; Changes in apoB secretion; Alterations in VLDL and LDL production |
| Lipoprotein Dynamics | In vivo studies in animal models of dyslipidemia | Plasma levels of LDL, HDL, VLDL, and triglycerides |
| Receptor Pharmacology | Radioligand binding assays; Second messenger assays (e.g., cAMP) | Binding affinity (Ki) for GPR109A; Functional potency (EC50) |
| Anti-inflammatory Activity | In vitro studies with immune cells (e.g., macrophages); In vivo models of inflammation | Production of inflammatory cytokines (e.g., TNF-α, IL-6); Expression of inflammatory enzymes (e.g., COX-2) |
Identification of Biomarkers for Preclinical Efficacy
The identification of reliable biomarkers is crucial for the preclinical development of any new therapeutic agent. For this compound, a biomarker strategy would need to be developed in parallel with the elucidation of its disease-modifying mechanisms. These biomarkers would serve as surrogate endpoints to predict clinical efficacy.
Drawing parallels from research on nicotinic acid and other metabolic drugs, potential biomarkers could fall into several categories:
Pharmacodynamic Biomarkers: These would provide evidence of target engagement. For instance, if this compound is found to act on GPR109A, a short-term decrease in free fatty acids in the blood could serve as a pharmacodynamic marker. wikipedia.org
Efficacy Biomarkers: These would correlate with the desired therapeutic effect. In the context of dyslipidemia, standard lipid panel measurements (LDL-C, HDL-C, triglycerides) would be the primary efficacy biomarkers. researchgate.netnih.gov
Mechanism-related Biomarkers: If novel mechanisms are discovered, new biomarkers would need to be identified and validated. For example, if the compound shows significant anti-inflammatory effects, levels of C-reactive protein (CRP) or specific cytokines could be monitored. nih.gov
The development of a "Niacin Number," a biomarker for assessing niacin status, highlights the potential for creating specific markers of nutritional and therapeutic efficacy that could be adapted for novel derivatives. nih.gov
Table 2: Potential Preclinical Biomarkers for this compound
| Biomarker Category | Potential Biomarker | Rationale |
| Pharmacodynamic | Plasma Free Fatty Acids | To confirm engagement with GPR109A or similar targets that regulate lipolysis. |
| Efficacy (Lipid-related) | LDL-C, HDL-C, Triglycerides, ApoB | To measure the direct impact on lipoprotein profiles. |
| Efficacy (Anti-inflammatory) | TNF-α, IL-6, CRP | To quantify the potential anti-inflammatory activity. |
| Metabolite Profiling | Urinary metabolites of the compound | To understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
